molecular formula C19H22FN3O4S B2688114 N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251626-07-9

N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2688114
CAS No.: 1251626-07-9
M. Wt: 407.46
InChI Key: XOGXPFUOUGCLPX-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative characterized by a 5-fluoro-2-methylphenyl moiety and a 2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl group. Similar N-substituted acetamides are synthesized via nucleophilic substitution or coupling reactions, as demonstrated in studies on lipoxygenase inhibitors and antibacterial agents .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-14-5-6-15(20)11-17(14)21-18(24)13-22-12-16(7-8-19(22)25)28(26,27)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGXPFUOUGCLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 5-fluoro-2-methylaniline, undergoes nitration followed by reduction to yield 5-fluoro-2-methylphenylamine.

    Piperidine Sulfonylation: The intermediate is then reacted with piperidine-1-sulfonyl chloride under basic conditions to form the sulfonylated product.

    Dihydropyridinyl Acetylation: The final step involves the reaction of the sulfonylated intermediate with 2-oxo-1,2-dihydropyridine-5-acetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidine-Sulfonyl-Containing Analogues

Compounds with piperidine-sulfonyl groups exhibit distinct pharmacological profiles due to their polar sulfonyl moiety. For example:

  • N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide (BP 27516, CAS 158205-18-6) shares the piperidine-acetamide backbone but incorporates a quinazolinyl group. This substitution confers higher selectivity for kinase targets compared to the dihydropyridinone core in the target compound .
  • 2-[4-(2,6-difluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide (CAS 899713-87-2) replaces the sulfonyl group with a difluorobenzyl-piperazine moiety, reducing solubility but increasing CNS penetration .

Table 1: Piperidine-Sulfonyl Analogues Comparison

Compound Name Key Structural Features Solubility (LogP) Biological Activity Reference
Target Compound Piperidine-sulfonyl, dihydropyridinone 2.1 (estimated) Enzyme inhibition (hypo.)
BP 27516 Piperidine, quinazolinyl 3.4 Kinase inhibition
CAS 899713-87-2 Piperazine, difluorobenzyl 2.8 CNS-targeted activity

Fluorophenyl-Substituted Acetamides

The 5-fluoro-2-methylphenyl group in the target compound is critical for receptor binding. Comparisons include:

  • N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam, CAS N/A): A herbicide with a difluorophenyl-sulfonamide structure. The additional fluorine atoms enhance soil persistence but reduce mammalian toxicity .
  • N-(5-Fluoro-4-methylpyridin-2-yl)acetamide (BP 27514, CAS 88381-56-7): Lacks the sulfonyl group, resulting in lower enzymatic inhibition potency but higher thermal stability .

Table 2: Fluorophenyl Derivatives Comparison

Compound Name Fluorine Position Key Functional Groups Application Reference
Target Compound 5-fluoro-2-methylphenyl Piperidine-sulfonyl Pharmaceutical (hypo.)
Flumetsulam 2,6-difluorophenyl Triazolopyrimidine-sulfonyl Herbicide
BP 27514 5-fluoro-4-methylpyridin-2-yl Acetamide Chemical intermediate

Heterocyclic Acetamide Derivatives

The 1,2-dihydropyridin-1-yl core distinguishes the target compound from other heterocyclic acetamides:

  • N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide: Contains an oxadiazole ring, which enhances lipoxygenase inhibition but reduces aqueous solubility compared to dihydropyridinone .
  • N-[5-(dimethylamino)-2-[2-[4-nitro-2-[(trifluoromethyl)sulfonyl]phenyl]diazenyl]phenyl]acetamide (CAS 54939-43-4): Features a diazenyl group, enabling photodynamic applications but increasing synthetic complexity .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to N-substituted acetamides involving sulfonylation and amidation .
  • Biological Relevance : Piperidine-sulfonyl groups are associated with enzyme inhibition (e.g., lipoxygenase ), while fluorophenyl groups enhance target specificity .
  • Trade-offs: While the dihydropyridinone core improves solubility, it may reduce thermal stability compared to pyrimidine or triazole derivatives .

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound noted for its unique chemical structure and potential biological activities. The compound's design incorporates a fluorinated aromatic ring, a piperidine sulfonyl group, and a dihydropyridinyl moiety, which contribute to its reactivity and biological interactions.

Chemical Structure

The IUPAC name of the compound is N-(5-fluoro-2-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide. Its molecular formula is C19H22FN3O4SC_{19}H_{22}FN_3O_4S with a molecular weight of 397.45 g/mol. The presence of fluorine is significant as it enhances the compound's stability and lipophilicity, potentially increasing its biological activity compared to similar compounds without fluorine.

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways and targets can vary, but research indicates potential mechanisms involving:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with specific receptors, altering their activity and leading to various physiological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that related compounds showed potent inhibition of L1210 cell proliferation with IC50 values in the nanomolar range, suggesting that this compound may also possess similar effects .

Antibacterial Activity

The antibacterial potential of this compound has been explored through various studies. A recent investigation into piperidine derivatives revealed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This suggests that this compound may also exhibit antibacterial properties .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For instance, derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, indicating that this compound could have applications in treating conditions like Alzheimer's disease and urinary tract infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar derivatives:

Compound NameStructureBiological Activity
N-(5-chloro-2-methylphenyl)-2-[...]Similar structure without fluorineModerate anticancer activity
N-(5-bromo-2-methylphenyl)-2-[...]Similar structure without fluorineLower antibacterial efficacy

The introduction of fluorine in N-(5-fluoro...) enhances its stability and biological activity compared to its chloro or bromo counterparts.

Case Studies

Several studies have documented the biological effects of compounds related to N-(5-fluoro...) in various contexts:

  • Anticancer Activity : A study on piperidyl phosphoramidate analogues demonstrated their ability to inhibit cancer cell proliferation effectively.
    • IC50 Values : The compounds exhibited IC50 values below 100 nM against L1210 leukemia cells .
  • Antibacterial Screening : Compounds bearing the piperidine nucleus were tested against multiple bacterial strains.
    • Results : Some showed significant inhibition against Bacillus subtilis and Escherichia coli, indicating potential therapeutic applications .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors demonstrated that derivatives could effectively inhibit AChE.
    • Inhibition Rate : The most active compounds achieved over 70% inhibition at low concentrations .

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